molecular formula C31H60O6S3Sn B13801338 (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) CAS No. 67874-54-8

(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)

Cat. No.: B13801338
CAS No.: 67874-54-8
M. Wt: 743.7 g/mol
InChI Key: YRULUXDRMGWMDA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate): is an organometallic compound known for its unique chemical structure and properties. It is a colorless to yellow liquid that is soluble in organic solvents such as chloroform, methanol, and dichloromethane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) involves the reaction of methylstannylidyne with thioethylene and 2-ethylhexanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the organometallic tin center and the thioethylene ligands .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is used as a precursor for the synthesis of other organometallic compounds. It serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions .

Biology: Its unique structure allows it to interact with biological molecules in specific ways .

Medicine: In medicine, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is being explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of coatings, adhesives, and sealants due to its unique chemical properties .

Mechanism of Action

The mechanism by which (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

  • (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
  • (Ethylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
  • (Propylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)

Comparison: While these compounds share a similar core structure, the variation in the alkyl group (methyl, ethyl, propyl) can lead to differences in their chemical properties and reactivity. (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is unique due to its specific alkyl group, which influences its solubility, stability, and reactivity in various chemical reactions .

Properties

CAS No.

67874-54-8

Molecular Formula

C31H60O6S3Sn

Molecular Weight

743.7 g/mol

IUPAC Name

2-[bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]-methylstannyl]sulfanylethyl 2-ethylhexanoate

InChI

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3

InChI Key

YRULUXDRMGWMDA-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)OCCS[Sn](C)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.